5,6-Diaminobenzothiazolinone

Description

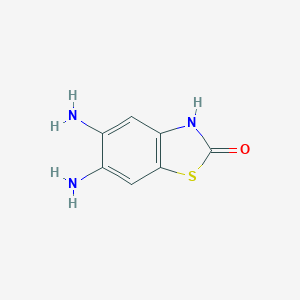

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-diamino-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNQBUYZEFYXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)S2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400630 | |

| Record name | 5,6-Diamino-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120791-35-7 | |

| Record name | 5,6-Diamino-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Diaminobenzothiazolinone and Its Structural Analogues

Foundational Synthetic Routes to the 5,6-Diaminobenzothiazolinone Nucleus

The initial formation of the this compound core structure can be approached through several classical synthetic strategies. These methods typically involve the construction of the thiazolinone ring onto a pre-functionalized benzene (B151609) precursor, followed by the introduction or modification of the amino groups.

Stepwise Condensation and Cyclization Protocols

A common and versatile method for the synthesis of the benzothiazole (B30560) ring system involves the condensation of a substituted aniline (B41778) with a sulfur-containing reagent, followed by cyclization. In the context of this compound, a plausible route begins with a 1,2-diamino-4,5-dinitrobenzene derivative. This starting material can undergo reaction with carbon disulfide in a basic medium to form a dithiocarbamate (B8719985) intermediate, which upon intramolecular cyclization and subsequent hydrolysis, would yield the 5,6-dinitrobenzothiazolinone precursor.

Another established method for constructing the 2-aminobenzothiazole (B30445) scaffold, which can be a precursor to the thiazolinone, involves the reaction of a substituted aniline with potassium thiocyanate (B1210189) and bromine in acetic acid. nih.gov This approach could be adapted by starting with a 3,4-diaminoaniline derivative where the amino groups are appropriately protected.

The key steps in these stepwise protocols often involve:

Nitration: Introduction of nitro groups onto the aromatic ring, which serve as precursors to the amino functionalities.

Cyclization: Formation of the thiazole (B1198619) or thiazolinone ring.

Reduction: Conversion of the nitro groups to amino groups.

Reductive Synthesis Approaches to Diamine Formation

The final and crucial step in many synthetic pathways to this compound is the reduction of a corresponding 5,6-dinitro precursor. The selective reduction of dinitro aromatic compounds can be challenging, but several methods have been successfully employed for analogous systems like dinitrobenzimidazoles.

Commonly used reducing agents and conditions include:

| Reducing Agent | Solvent | Conditions | Notes |

| Sodium polysulfide | Aqueous ethanol (B145695) | - | Can allow for preferential reduction of one nitro group. |

| Tin(II) chloride | Hydrochloric acid | - | A classical method for nitro group reduction. |

| Catalytic Hydrogenation (e.g., Pd/C, PtO2) | Various solvents | Hydrogen gas pressure | Often provides high yields and clean reactions. |

The choice of reducing agent and reaction conditions is critical to achieve the desired diamino product without affecting other functional groups on the molecule. In some cases, a stepwise reduction might be employed to selectively reduce one nitro group at a time, allowing for differential functionalization of the resulting amino groups.

Advanced Synthetic Strategies for this compound Derivatives

Building upon the foundational routes, more advanced strategies offer increased efficiency and the ability to introduce a wider range of functional groups onto the this compound scaffold.

One-Pot and Multicomponent Reactions

While specific one-pot or multicomponent reactions for the direct synthesis of this compound are not extensively reported, the principles of these efficient synthetic strategies can be applied. A hypothetical multicomponent reaction could involve the in-situ formation of a substituted aminothiophenol from a protected 1,2-diaminobenzene derivative, which then reacts with a suitable carbonyl compound and a cyclizing agent to form the benzothiazolinone (B8138533) ring in a single pot.

Functionalization via Amine Reactivity (e.g., Acylation, Alkylation)

The two amino groups at the 5 and 6 positions of the benzothiazolinone ring provide reactive handles for a variety of functionalization reactions, including acylation and alkylation. These reactions allow for the introduction of diverse substituents, which can significantly modify the properties of the parent compound.

Acylation: The amino groups can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction is useful for introducing amide functionalities. The study of acylation reactions of functionally substituted aromatic diamines provides a basis for understanding the reactivity of the 5,6-diamino system.

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, reacting the diamine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups.

Regioselective Substitution on the Benzene and Thiazolinone Rings

Achieving regioselective substitution on the this compound scaffold is crucial for synthesizing specific isomers and derivatives. The directing effects of the existing amino and thiazolinone groups play a significant role in determining the position of incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution: The amino groups are strongly activating and ortho-, para-directing. Therefore, electrophilic substitution reactions, such as halogenation or nitration, would be expected to occur at the positions ortho and para to the amino groups. However, the reactivity of the thiazolinone ring must also be considered.

Nucleophilic Aromatic Substitution: While the benzene ring of this compound is electron-rich and generally not susceptible to nucleophilic aromatic substitution, the introduction of strong electron-withdrawing groups could activate the ring for such reactions. For instance, the synthesis of 4,6-dinitro-7-(thiazol-2-ylamino)benzo[c] nih.govresearchgate.netnih.govoxadiazole 1-oxide is achieved through an SNAr reaction on a highly electron-deficient benzofuroxan (B160326) ring. mdpi.com

The regioselective functionalization of aryl azoles using sterically hindered metal-amide bases for ortho-magnesiation offers a modern approach that could potentially be adapted for the selective functionalization of the benzothiazolinone core. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of benzothiazole derivatives to enhance sustainability. Key strategies include the use of catalyst-free and solvent-free conditions, as well as energy-efficient techniques like microwave irradiation. These approaches aim to reduce reaction times, improve yields, and simplify purification processes, thereby minimizing the environmental impact.

The development of catalyst-free and solvent-free synthetic methods represents a significant advancement in green chemistry. These methodologies reduce the reliance on potentially toxic and expensive catalysts and volatile organic solvents, which are major contributors to chemical waste.

One notable approach involves the three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions to produce 2-substituted benzothiazoles. In this reaction, dimethyl sulfoxide (B87167) (DMSO) can serve as both the solvent and the oxidant in the cyclization process. This method is characterized by its operational simplicity, broad substrate scope, and good functional group tolerance.

Detailed research findings for the synthesis of 2-substituted benzothiazoles, which are structural analogues, are presented below.

| Entry | Aromatic Amine | Aliphatic Amine | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | Benzylamine | DMSO | 22 | 64 |

| 2 | 4-Methylaniline | Benzylamine | DMSO | 22 | 75 |

| 3 | 4-Methoxyaniline | Benzylamine | DMSO | 22 | 82 |

| 4 | 4-Chloroaniline | Benzylamine | DMSO | 22 | 55 |

Another green approach is the synthesis of 2-aryl(heteroaryl)-substituted benzothiazoles without the use of any catalyst or solvent. This method offers advantages such as high yields, simple procedures, and easy work-up, making it an environmentally friendly alternative to traditional synthetic routes that often require harsh conditions and toxic reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, higher yields, and often, enhanced product purity. The direct and efficient heating of the reaction mixture by microwaves can lead to faster and more uniform heating, which can be pivotal in driving reactions to completion quickly and with fewer side products.

The synthesis of 2-substituted benzothiazole analogues has been successfully achieved using microwave irradiation. For instance, the reaction of 2-aminothiophenol (B119425) with various aromatic aldehydes can be carried out in ethanol under microwave irradiation, leading to the formation of hydroxy-phenyl benzothiazoles. This method is noted for being highly efficient, environmentally friendly, and energy-efficient. scielo.br

A comparative study between conventional and microwave-assisted synthesis for a series of hydroxy-substituted phenyl benzothiazoles demonstrated the superiority of the microwave method in terms of both reaction time and product yield.

| Compound | Conventional Method Time (min) | Conventional Method Yield (%) | Microwave Method Time (min) | Microwave Method Yield (%) |

| 6a | 150 | 75 | 6 | 95 |

| 6b | 180 | 72 | 8 | 92 |

| 6c | 120 | 80 | 5 | 98 |

| 6d | 210 | 68 | 10 | 88 |

| 6e | 160 | 78 | 7 | 96 |

| 6f | 190 | 70 | 9 | 90 |

Furthermore, microwave-assisted one-pot synthesis of benzothiazole libraries has been achieved through the PIFA (phenyliodine bis(trifluoroacetate)) promoted cyclocondensation of 2-aminothiophenols with aldehydes. This protocol is notable for its broad substrate scope, short reaction times, and good to excellent yields. ias.ac.in

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-1,3-benzothiazole | 15 | 92 |

| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-1,3-benzothiazole | 15 | 94 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1,3-benzothiazole | 15 | 95 |

| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,3-benzothiazole | 15 | 90 |

Chemical Reactivity and Transformation Pathways of 5,6 Diaminobenzothiazolinone

Reactivity Governed by Diamine Functionalities

The presence of two amino groups in an ortho-relationship on the benzene (B151609) ring is a key driver of the molecule's reactivity, enabling cyclization reactions and typical nucleophilic behavior.

The ortho-diamine arrangement in 5,6-Diaminobenzothiazolinone is analogous to that of 1,2-diaminobenzene (o-phenylenediamine), a well-known building block in heterocyclic synthesis. A hallmark reaction of o-phenylenediamines is their cyclocondensation with 1,2-dicarbonyl compounds to form quinoxalines. sapub.orgniscpr.res.inchim.itrsc.org This reaction proceeds through a two-step addition-elimination mechanism, where each amino group sequentially attacks a carbonyl carbon, followed by the elimination of water to form the stable, aromatic pyrazine (B50134) ring fused to the benzene ring. researchgate.net

Given this precedent, this compound is expected to react readily with various 1,2-dicarbonyl compounds, such as glyoxal, benzil, or acenaphthoquinone, to yield novel, complex heterocyclic structures. The reaction would result in the formation of a quinoxaline (B1680401) ring fused to the benzothiazolinone (B8138533) core. A variety of catalysts, including acids like p-toluenesulfonic acid or even catalyst-free conditions in suitable solvents like ethanol (B145695), have been shown to facilitate this type of transformation. sapub.orgniscpr.res.inelixirpublishers.com

Table 1: Expected Cyclocondensation Products with Various Dicarbonyls

| 1,2-Dicarbonyl Compound | Expected Heterocyclic Product |

|---|---|

| Glyoxal | Thiazolo[4,5-f]quinoxalin-2(3H)-one |

| Benzil (1,2-Diphenylethane-1,2-dione) | 6,7-Diphenylthiazolo[4,5-f]quinoxalin-2(3H)-one |

The reaction provides a straightforward pathway to extend the heterocyclic system, generating compounds with potential applications in materials science or as biologically active agents, similar to other quinoxaline derivatives. chim.itelixirpublishers.com

The amino groups at the C5 and C6 positions behave as typical aromatic amine nucleophiles. masterorganicchemistry.com Their lone pair of electrons can attack electrophilic centers, leading to substitution or addition reactions. The nucleophilicity of these amines allows for transformations such as acylation, alkylation, and Schiff base formation.

For instance, reaction with acyl chlorides or anhydrides would lead to the formation of the corresponding amides. The relative reactivity of the two amino groups could be influenced by steric and electronic factors, but di-acylation is generally expected under forcing conditions. Similarly, alkylation reactions with alkyl halides can occur, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

The nucleophilic character of aromatic amines is well-documented, and their reactivity is generally enhanced by electron-donating groups and diminished by electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comnumberanalytics.com The thiazolinone moiety, being weakly electron-withdrawing, would slightly decrease the nucleophilicity of the diamino groups compared to unsubstituted o-phenylenediamine (B120857).

Transformations Involving the Thiazolinone Heterocycle

The thiazolinone ring itself possesses unique reactivity, including the potential for ring-opening and tautomeric isomerization.

The benzothiazole (B30560) ring system can undergo cleavage under specific conditions. Studies on related benzothiazole derivatives have shown that the thiazole (B1198619) ring can be opened oxidatively. cas.cn For example, treatment with reagents like magnesium monoperoxyphthalate can lead to the cleavage of the C-S bond. cas.cn In the case of this compound, such an oxidative process would likely yield a substituted 2-aminobenzenesulfonic acid derivative.

Conversely, reductive ring-opening of thiazoles has also been reported, typically using strong reducing agents like sodium in liquid ammonia. researchgate.net Such a reaction would cleave the C-S bond, generating a thiol intermediate. The stability of the thiazolinone ring, which contains an amide-like structure, is generally higher than that of a simple thiazole, but it is still susceptible to cleavage under harsh hydrolytic (acidic or basic) or redox conditions. msu.edu A ring-transformation reaction of a 1,4-benzothiazin-3-one into a 1,3-benzothiazol-2-one has been documented, highlighting the possibility of complex rearrangements involving the sulfur heteroatom and carbonyl groups. researchgate.net

This compound can exist in several tautomeric forms due to proton migration. The two primary types of tautomerism are amide-imidol tautomerism within the thiazolinone ring and amine-imine tautomerism involving the exocyclic amino groups.

Amide-Imidol Tautomerism: The thiazolinone ring contains an N-C=O linkage, which is an amide. This can tautomerize to an imidol form, 2-hydroxy-5,6-diaminobenzothiazole. In most heterocyclic systems, the amide (keto) form is significantly more stable and is the predominant species in solution and the solid state. redalyc.orgrsc.org

Amine-Imine Tautomerism: The exocyclic amino groups can tautomerize to imine forms. Studies on 2-aminobenzothiazole (B30445) have shown that it exists predominantly as the amino tautomer, but the imino form can be relevant in certain reactions or environments. redalyc.orgresearchgate.net For this compound, this could involve tautomerization to a quinoidal di-imine structure.

The equilibrium between these forms is influenced by solvent polarity, pH, and temperature. While the diamino-amide form is expected to be the most stable, the other tautomers may exist in equilibrium and act as reactive intermediates in certain transformations.

Table 2: Potential Tautomeric Forms of the Compound

| Tautomer Type | Dominant Form | Minor Tautomer |

|---|---|---|

| Ring Tautomerism | 5,6-Diaminobenzothiazolin-2-one (Amide) | 2-Hydroxy-5,6-diaminobenzothiazole (Imidol) |

Oxidation-Reduction Chemistry of this compound

The electron-rich o-phenylenediamine moiety makes the molecule susceptible to oxidation. The oxidation of p-phenylenediamine (B122844) derivatives is known to produce semiquinone and quinonediimine species. acs.org By analogy, the 5,6-diamino system is expected to be readily oxidized to a 5,6-benzoquinone-diimine derivative. rsc.orgnih.gov This oxidation can be achieved using chemical oxidizing agents (e.g., hydrogen peroxide, ferricyanide) or electrochemically. nih.gov

The resulting quinone-diimine system is highly conjugated and would likely be a colored species. This transformation is a redox-active process, where the diimine can be reduced back to the diamine form. This redox cycling capability is a characteristic feature of quinone-based systems. The oxidation state of the diamine ligand can significantly influence the properties of its metal complexes. rsc.org The reduction of the thiazolinone ring itself is also possible but would require stronger reducing conditions.

Due to a lack of publicly available scientific literature on the chemical compound “this compound,” it is not possible to generate an article detailing its chemical reactivity and transformation pathways. Extensive searches for mechanistic studies, reaction pathway mapping, intermediate identification, and kinetic or thermodynamic data for this specific molecule have yielded no relevant results.

The requested outline, focusing on:

Spectroscopic Characterization Techniques Applied to 5,6 Diaminobenzothiazolinone Systems

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 5,6-Diaminobenzothiazolinone, key absorptions are expected from the amino (-NH2), amide (lactam), and aromatic ring moieties.

The primary N-H stretching vibrations of the two aromatic amino groups are anticipated to appear as a pair of bands in the 3500-3300 cm⁻¹ region. The secondary amine (lactam) N-H stretch is expected as a distinct band around 3200-3100 cm⁻¹. A strong absorption band, characteristic of the C=O (amide I) stretching of the cyclic lactam group, would be prominent in the 1700-1660 cm⁻¹ range. The aromatic ring is characterized by C=C stretching vibrations between 1620-1450 cm⁻¹. Other significant bands include N-H bending, C-N stretching, and C-S stretching vibrations, which provide further structural confirmation.

Table 1: Expected FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Aromatic -NH₂) | 3500 - 3300 (two bands) | Medium-Strong |

| N-H Stretch (Lactam -NH) | 3200 - 3100 | Medium |

| C=O Stretch (Lactam) | 1700 - 1660 | Strong |

| N-H Bend (Aromatic -NH₂) | 1650 - 1580 | Medium-Strong |

| C=C Stretch (Aromatic Ring) | 1620 - 1450 (multiple bands) | Medium-Variable |

| C-N Stretch | 1340 - 1250 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light from a laser source. esisresearch.orgaip.org While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems.

In the Raman spectrum of this compound, the aromatic ring stretching vibrations are expected to produce strong signals. rsc.org The C=C vibrations of the benzene (B151609) ring and the C=N vibration within the thiazole (B1198619) moiety would be clearly observable. aip.org The C-S bond, while weak in the IR spectrum, often gives a more distinct signal in Raman spectra. The carbonyl (C=O) stretch will also be present. The symmetric vibrations of the molecule are typically more intense in Raman than in IR spectra, making it a valuable complementary technique. rsc.org

Table 2: Expected Raman Spectroscopy Data for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | ~1600, ~1400 | Strong |

| C=O Stretch (Lactam) | 1700 - 1660 | Medium |

| C-S Stretch | 750 - 600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By mapping the chemical environment of ¹H and ¹³C nuclei, it provides detailed information on connectivity and stereochemistry.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons on the nitrogen atoms. The benzene ring has two protons at the C-4 and C-7 positions. Due to the strong electron-donating effect of the adjacent amino groups, these protons are expected to be shielded and appear relatively upfield in the aromatic region, likely between 6.0 and 7.0 ppm. They would appear as singlets or closely-spaced doublets.

The protons of the two amino (-NH₂) groups and the lactam (-NH) group are exchangeable and would typically appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature but can generally be expected in the range of 3.5-5.5 ppm for the -NH₂ groups and further downfield for the lactam -NH, potentially around 8.0-10.0 ppm. researchgate.net

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-4, H-7) | 6.0 - 7.0 | s (or d) | 2H |

| Amino H (-NH₂) | 3.5 - 5.5 | br s | 4H |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal is expected for the carbonyl carbon (C-2) of the lactam, typically appearing in the 165-175 ppm region. The six carbons of the benzene ring would resonate in the aromatic region (approximately 100-150 ppm). The carbons directly attached to the nitrogen atoms (C-5, C-6, C-3a, C-7a) will have their chemical shifts significantly influenced by these substituents. Carbons C-5 and C-6, bearing the amino groups, are expected to be shielded, while the bridgehead carbons C-3a and C-7a will be further downfield.

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-2) | 165 - 175 |

| Aromatic C (C-3a, C-7a) | 130 - 150 |

| Aromatic C (C-5, C-6) | 120 - 140 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this molecule, it would primarily confirm the lack of coupling for the aromatic and NH protons, which are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the aromatic proton signals at C-4 and C-7 to their respective carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for identifying the quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, HMBC would show correlations from the aromatic protons (H-4, H-7) to the carbonyl carbon (C-2) and the bridgehead carbons (C-3a, C-7a), confirming the connectivity of the fused ring system. Correlations from the NH protons to adjacent carbons would also solidify the assignments.

Together, these spectroscopic techniques provide a powerful and essential toolkit for the complete and accurate structural elucidation of this compound.

Electronic Spectroscopy for Electronic Structure and Conjugation

Electronic spectroscopy is a cornerstone for investigating the electronic transitions within a molecule, offering insights into its conjugation and chromophoric systems. The presence of the benzothiazole (B30560) core, substituted with two amino groups, in this compound suggests a rich electronic behavior that can be probed by techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from the ground state to higher energy excited states. For aromatic and heterocyclic compounds like benzothiazole derivatives, the absorption bands observed are typically due to π → π* and n → π* electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the molecular structure, the extent of conjugation, and the presence of auxochromes, such as amino groups.

In the case of this compound, the benzothiazole system constitutes the primary chromophore. The introduction of two amino groups at the 5 and 6 positions is expected to act as powerful auxochromes, leading to a significant bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzothiazole. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms.

Studies on analogous 2-amino substituted benzothiazoles have shown absorption spectra recorded in dimethylformamide (DMF) to fall within the 260-400 nm range. ajrconline.org Research on 2-arylbenzothiazoles has further demonstrated how substituents on the aryl ring can modulate the absorption maxima. For instance, the presence of a hydroxyl group can cause a red-shift in the maximum absorption wavelength (λmax). unife.it The interaction of 2-aminobenzothiazole (B30445) (2-ABT) with biomolecules like human serum albumin has also been shown to induce changes in its UV-Vis absorption spectrum, indicating electronic perturbations upon binding. nih.gov

For this compound, one would anticipate distinct absorption bands corresponding to the electronic transitions within its specific conjugated system. A hypothetical UV-Vis absorption data table, based on findings for related compounds, is presented below to illustrate the type of information that would be obtained.

Table 1: Representative UV-Vis Absorption Data for Benzothiazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 2-Amino Substituted Benzothiazoles | DMF | 260-400 | ajrconline.org |

| 2-Arylbenzothiazole (unsubstituted) | DMSO | ~320 | unife.it |

| 2-Arylbenzothiazole (-OH substituted) | DMSO | >320 (red-shifted) | unife.it |

This table is illustrative and compiles data from various benzothiazole derivatives to represent expected UV-Vis absorption characteristics.

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. After a molecule absorbs light and is promoted to an excited state, it can relax to the ground state by emitting a photon. This emitted light, or fluorescence, is typically at a longer wavelength (lower energy) than the absorbed light. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime are key parameters that characterize the emission process.

The fluorescence properties of benzothiazole derivatives are closely linked to their structure. Many benzothiazole-containing compounds are known to be fluorescent, and their emission characteristics can be tuned by chemical modification. For this compound, the presence of the di-amino substitution on the benzene ring is expected to significantly influence its fluorescence behavior.

Research on other aminobenzothiazole derivatives has shown that they can exhibit intrinsic fluorescence. For example, the interaction of 2-aminobenzothiazole with human serum albumin leads to quenching of the protein's intrinsic fluorescence, a phenomenon used to study binding interactions. nih.govresearchgate.net In another study, a benzothiazole derivative designed as a sensor showed enhanced fluorescence upon binding to Zn2+ ions, demonstrating the sensitivity of the emission to the local chemical environment. rsc.org Furthermore, novel 2-aminobenzothiazole-based photosensitizers have been synthesized, and their fluorescence spectra were recorded, showing broad emission bands ranging from 360 nm to 660 nm. mdpi.com

The analysis of this compound by fluorescence spectroscopy would involve measuring its excitation and emission spectra. The excitation spectrum, in theory, should resemble its absorption spectrum. The emission spectrum would reveal the characteristic fluorescence wavelength(s) and intensity. A data table summarizing typical fluorescence data for related systems is provided below.

Table 2: Illustrative Fluorescence Data for Benzothiazole Derivatives

| Compound/System | Excitation λ (nm) | Emission λ (nm) | Observation | Reference |

|---|---|---|---|---|

| 2-Aminobenzothiazole-based photosensitizers | Not specified | 360-660 | Broad fluorescence bands | mdpi.com |

| Benzothiazole derivative-Zn2+ sensor | Not specified | ~300 | Enhanced fluorescence upon ion binding | rsc.org |

This table is for illustrative purposes and shows the types of fluorescence data obtained for similar benzothiazole systems.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For a compound like this compound, high-resolution mass spectrometry and tandem mass spectrometry would provide definitive structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule from its exact mass. HRMS is a powerful tool for confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass.

For this compound (C7H7N3OS), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental formula.

Numerous studies on benzothiazole derivatives have utilized HRMS to confirm their structures. For instance, in the synthesis of novel benzothiazole analogues, HRMS was used to verify the molecular ion peaks of the final products. jyoungpharm.org Similarly, the characterization of new benzothiazole-hydrazone derivatives involved HRMS analysis, where the measured masses were found to be in good agreement with the calculated M+H values. mdpi.com In another example, the oxidative ring-opening of benzothiazole derivatives yielded products whose structures were confirmed by HRMS, with calculated and found masses reported. scholaris.ca

The expected HRMS data for this compound would be a comparison of its calculated and experimentally found exact mass, as illustrated in the hypothetical table below, which includes data from related compounds.

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for Benzothiazole Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]+ | Found m/z [M+H]+ | Reference |

|---|---|---|---|---|

| 2-((5-methoxybenzothiazol-2-yl)thio)-N'-(furan-2-ylmethylene)acetohydrazide | C15H12N4O4S3 | 409.0093 | 409.0087 | mdpi.com |

| (2-(benzo[d]thiazol-2-ylmethoxy)-5-chlorophenyl)(4-chlorophenyl)methanone | C21H14Cl2NO2S | 414.0117 | 414.0118 | jyoungpharm.org |

This table presents HRMS data for various benzothiazole derivatives to exemplify the expected results.

Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions of a specific m/z are selected, fragmented, and then the resulting fragment ions are mass-analyzed. This process provides detailed structural information about the parent ion. The fragmentation pattern is often unique to a particular molecular structure and can be used to identify isomers and elucidate the connectivity of atoms within a molecule.

For this compound, an MS/MS experiment would involve selecting the protonated molecular ion [M+H]+ and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide clues about the structure. For example, cleavage of the thiazolinone ring or loss of the amino groups would produce characteristic fragment ions.

The application of tandem mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is well-documented for the analysis of benzothiazole derivatives. researchgate.netcapes.gov.bracs.org These methods have been developed for the sensitive and selective detection of these compounds in various samples. researchgate.netcapes.gov.bracs.org The fragmentation pathways of different benzothiazole compounds are studied to establish specific precursor-to-product ion transitions for their quantification. ebi.ac.ukresearchgate.net Real-time analysis of benzothiazole derivatives in exhaled breath has been achieved using secondary electrospray ionization coupled to high-resolution tandem mass spectrometry (SESI-HRMS), allowing for their robust identification based on their fragmentation spectra. fossiliontech.com

An MS/MS analysis of this compound would yield a spectrum of fragment ions. A table summarizing the expected precursor ion and potential major fragment ions is presented below.

Table 4: Illustrative Tandem Mass Spectrometry (MS/MS) Data for Benzothiazole Derivatives

| Compound Class | Precursor Ion [M+H]+ | Major Fragment Ions (Hypothetical for this compound) | Analytical Application | Reference |

|---|---|---|---|---|

| Benzothiazoles | Analyte-specific | Fragments corresponding to loss of substituents, ring cleavage | Identification and Quantification | researchgate.netcapes.gov.bracs.org |

| This compound | 196.0383 | Loss of CO, loss of NH3, cleavage of the thiazole ring | Structural Elucidation | N/A (Hypothetical) |

This table illustrates the principles of MS/MS analysis, including hypothetical fragmentation for the target compound based on the typical behavior of related structures.

Based on a thorough search of available scientific literature, there are no specific computational or theoretical chemistry studies published that focus on the chemical compound “this compound” corresponding to the detailed outline provided. Research in computational chemistry, including methods like Density Functional Theory (DFT), ab initio calculations, and molecular dynamics simulations, is highly specific to the molecule being studied.

Currently, data on the quantum chemical investigations, theoretical spectroscopic predictions, or conformational analysis for this compound is not present in the public domain. Therefore, it is not possible to generate an article with the requested scientifically accurate findings and data tables for the specified sections and subsections.

Computational and Theoretical Chemistry Studies of 5,6 Diaminobenzothiazolinone

Computational Mechanistic Studies of 5,6-Diaminobenzothiazolinone Reactions

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the computational and theoretical chemistry research concerning this compound. At present, there are no published studies that specifically detail the computational mechanistic pathways of its reactions. Therefore, the following sections on transition state characterization and reaction coordinate analysis cannot be populated with specific experimental or theoretical data for this compound.

Transition State Characterization

The characterization of transition states is a fundamental aspect of computational chemistry, providing critical insights into the energy barriers and the geometric and electronic nature of the highest energy point along a reaction pathway. This analysis typically involves quantum mechanical calculations to locate the saddle point on the potential energy surface corresponding to the transition state. Key parameters determined include the activation energy (the energy difference between the reactants and the transition state), the imaginary vibrational frequency that confirms the structure as a true transition state, and the precise geometry (bond lengths and angles) of the transient species.

For a hypothetical reaction involving this compound, such as electrophilic aromatic substitution or oxidation, computational methods like Density Functional Theory (DFT) or ab initio calculations would be employed. The resulting data would be presented in a table similar to the hypothetical example below, which illustrates the type of information that would be generated from such a study.

Hypothetical Transition State Data for a Reaction of this compound

| Parameter | Value |

| Method/Basis Set | e.g., B3LYP/6-31G(d) |

| Activation Energy (kcal/mol) | Not Available |

| Imaginary Frequency (cm⁻¹) | Not Available |

| Key Bond Distances (Å) | Not Available |

| Key Bond Angles (°) | Not Available |

Note: The data in this table is for illustrative purposes only and does not represent actual computational results for this compound.

Reaction Coordinate Analysis

A reaction coordinate analysis, also known as an Intrinsic Reaction Coordinate (IRC) calculation, maps the entire energy profile of a reaction from reactants to products, passing through the transition state. This analysis provides a detailed picture of the energetic changes and the continuous structural evolution of the molecular system throughout the chemical transformation. By following the path of steepest descent from the transition state, a reaction coordinate diagram can be constructed, illustrating the energy minima of the reactants and products, as well as the energy maximum of the transition state.

Such an analysis for a reaction of this compound would elucidate the sequence of bond-forming and bond-breaking events and reveal the presence of any intermediate species. The resulting energy profile would be crucial for understanding the kinetics and mechanism of the reaction.

Hypothetical Reaction Coordinate Profile for a Reaction of this compound

| Point on Reaction Coordinate | Relative Energy (kcal/mol) | Key Geometric Changes |

| Reactants | 0.0 | Initial geometry of this compound and coreactant |

| Transition State | Not Available | Elongated bond to be broken, partially formed new bond |

| Products | Not Available | Final geometry of the product(s) |

Note: This table is a hypothetical representation and is not based on published data.

The absence of specific computational studies on this compound highlights an opportunity for future research to explore the reactivity and electronic properties of this heterocyclic compound. Such studies would be invaluable for understanding its chemical behavior and for potential applications in various fields of chemistry.

Coordination Chemistry of 5,6 Diaminobenzothiazolinone As a Ligand

Ligand Design Principles and Coordination Modes

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. nih.gov For 5,6-Diaminobenzothiazolinone, its efficacy as a ligand is rooted in its specific structural and electronic attributes.

Chelation Sites and Multidenticity (e.g., Nitrogen, Sulfur Donor Atoms)

This compound possesses multiple potential donor atoms, making it a multidentate ligand. The primary coordination sites are the nitrogen atoms of the two amino groups at the 5 and 6 positions of the benzothiazole (B30560) ring, and potentially the sulfur and nitrogen atoms within the thiazole (B1198619) ring itself. The ability of a ligand to bind to a central metal ion through two or more donor atoms is known as chelation, a process that generally leads to the formation of more stable complexes compared to those with monodentate ligands.

The specific coordination mode can vary depending on the metal ion and reaction conditions. researchgate.net For instance, the two amino groups can coordinate to a metal center, forming a stable five-membered chelate ring. This bidentate coordination through the two nitrogen atoms is a common and favorable arrangement. It is also conceivable that the thiazole sulfur and/or nitrogen could participate in coordination, leading to different chelation patterns or even bridging between multiple metal centers. The flexible coordination behavior allows for the formation of diverse molecular architectures. nih.gov

Steric and Electronic Effects on Metal Binding

The binding of this compound to a metal center is influenced by both steric and electronic factors. rsc.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.gov The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties. jmchemsci.comnih.gov

Complexation with Transition Metals

Transition metals, with their partially filled d-orbitals, are particularly well-suited to form coordination complexes. academicjournals.orgtamu.edu The reaction of this compound with transition metal salts such as those of copper, silver, nickel, cobalt, and zinc is expected to yield stable complexes. nih.govnih.govrsc.org The synthesis often involves dissolving the ligand and the metal salt in a solvent like methanol (B129727) or ethanol (B145695) and stirring the mixture, sometimes with gentle heating, to facilitate the reaction. nih.gov The resulting solid complex can then be isolated by filtration.

The coordination geometry around the transition metal center can vary, with common geometries including octahedral, tetrahedral, and square planar, depending on the metal ion's size, oxidation state, and electronic configuration. tamu.edu For example, a divalent transition metal ion might coordinate to two molecules of this compound, acting as a bidentate ligand, along with two other monodentate ligands (like water or chloride ions) to achieve an octahedral geometry.

Table 1: Examples of Potential Transition Metal Complexes with this compound

| Metal Ion | Potential Complex Formula | Likely Coordination Geometry |

|---|---|---|

| Cu(II) | [Cu(C₇H₇N₃S)₂(H₂O)₂]²⁺ | Distorted Octahedral |

| Ni(II) | [Ni(C₇H₇N₃S)₃]²⁺ | Octahedral |

| Zn(II) | [Zn(C₇H₇N₃S)₂Cl₂] | Tetrahedral |

| Ag(I) | [Ag(C₇H₇N₃S)₂]⁺ | Linear or Tetrahedral |

Coordination with Main Group and Lanthanide Elements

While less common than with transition metals, this compound can also form complexes with main group elements and lanthanides. nih.govmdpi.com The synthesis methodologies are generally similar, involving the reaction of a metal salt with the ligand in a suitable solvent. nih.gov

For main group elements, the coordination is primarily driven by electrostatic interactions. The nature of the resulting complexes will depend on the size and charge of the main group metal ion.

Lanthanide ions, being hard acids, are expected to coordinate effectively with the hard nitrogen donor atoms of the ligand. libretexts.orgscielo.org.co Lanthanide complexes often exhibit high coordination numbers, and the flexible nature of this compound could allow it to accommodate the larger ionic radii of these elements. mdpi.com The synthesis of lanthanide complexes might involve the use of nitrate (B79036) or acetate (B1210297) salts of the metals. mdpi.com

Advanced Characterization of Coordination Compounds

A comprehensive understanding of the synthesized coordination compounds requires the use of various advanced characterization techniques. mdpi.comnih.govmdpi.com These methods provide detailed information about the composition, structure, and bonding within the complexes. diva-portal.org

Table 2: Advanced Characterization Techniques for this compound Complexes

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the crystal, including bond lengths and angles. mdpi.com |

| Infrared (IR) Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of the N-H and C-S bonds upon complexation. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Gives information about the ligand's environment in solution, confirming coordination and providing insights into the complex's structure. For paramagnetic complexes, the signals may be broadened. scielo.org.co |

| UV-Vis Spectroscopy | Investigates the electronic transitions within the complex, which can provide information about the coordination geometry and the nature of the metal-ligand bonding. |

| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition. nih.gov |

| Elemental Analysis | Provides the percentage composition of elements (C, H, N, S) in the complex, which helps in verifying the proposed formula. diva-portal.org |

| Thermogravimetric Analysis (TGA) | Studies the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. nih.gov |

Through the application of these techniques, a detailed picture of the coordination chemistry of this compound can be established, paving the way for the rational design of new materials with specific properties.

Based on a thorough review of available scientific literature, there is no specific information regarding the coordination chemistry of the compound “this compound” as a ligand. Searches for its metal complexes, single-crystal X-ray diffraction data, spectroscopic signatures, and electronic structure analysis have not yielded any published research.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed findings for the specified outline, as the primary research on this particular compound does not appear to be publicly available.

To provide a relevant article, it would be necessary to focus on a related, well-documented ligand system, such as benzimidazole, aminobenzothiazole, or phenanthroline derivatives, for which extensive research on their coordination chemistry exists.

Supramolecular Chemistry Research Involving 5,6 Diaminobenzothiazolinone Architectures

Investigation of Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the assembly, structure, and stability of complex molecular systems. wikipedia.org These forces, though weaker than covalent bonds, are pivotal in numerous biological processes and the design of advanced materials. wikipedia.orgnih.gov The study of these interactions in specific molecular frameworks, such as those involving 5,6-diaminobenzothiazolinone, is essential for designing functional supramolecular structures.

Pi-Stacking and Aromatic Interactions

Pi-stacking (π-π) interactions are attractive non-covalent forces that occur between aromatic rings. nih.govnih.gov These interactions are vital in the stabilization of DNA and protein structures and are a key driving force in the self-assembly of many organic molecules. nih.govscirp.org The benzothiazole (B30560) core of this compound is an aromatic system capable of participating in such interactions. The arrangement of these molecules in the solid state or in solution can be heavily influenced by the tendency of the aromatic rings to stack, which helps to minimize unfavorable interactions and stabilize the assembly. nih.govrsc.org The interplay between π-stacking and other non-covalent forces, like hydrogen bonding, can lead to complex and well-defined supramolecular structures. rsc.org

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule, a fundamental process in both biology and supramolecular chemistry. nih.govnih.govbeilstein-journals.org This process relies on the cumulative effect of multiple non-covalent interactions. nih.gov Host-guest chemistry, a subfield of supramolecular chemistry, focuses on designing host molecules with specific cavities or binding sites to selectively recognize and bind guest species. bbau.ac.insioc-journal.cnresearchgate.net

Design and Synthesis of Molecular Receptors Incorporating this compound

The development of synthetic molecular receptors capable of selective guest binding is a major goal in supramolecular chemistry. amu.edu.pl The structural features of this compound, including its rigid heterocyclic framework and hydrogen-bonding amino groups, make it a potentially valuable scaffold for the construction of molecular receptors. mdpi.comrsc.org By chemically modifying this core, it is possible to create larger, more complex host structures with well-defined binding pockets. The synthesis of such receptors often involves multi-step procedures aimed at building a scaffold that pre-organizes the binding sites for optimal interaction with a target guest molecule. mdpi.comnih.govnih.gov

Binding Affinity and Selectivity Studies

Once a molecular receptor is synthesized, its effectiveness is evaluated through binding studies. Binding affinity refers to the strength of the interaction between the host and guest, often quantified by the dissociation constant (KD). malvernpanalytical.comnih.govnih.gov A lower KD value indicates a stronger, more stable host-guest complex. malvernpanalytical.com Selectivity, on the other hand, describes the receptor's ability to bind a specific guest in the presence of other, similar molecules. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and fluorescence spectroscopy are commonly employed to determine these crucial parameters. rsc.orgmdpi.com Such studies provide quantitative data on the host-guest interactions, offering insights into the contributions of different non-covalent forces and guiding the design of more effective and selective receptors. nih.govelifesciences.org

Self-Assembly Processes and Ordered Structures in Supramolecular Chemistry Research Involving Benzothiazole Architectures

The field of supramolecular chemistry, which focuses on the study of systems composed of multiple molecular components joined by non-covalent interactions, has seen significant exploration into the use of heterocyclic scaffolds to build complex, functional architectures. While direct research on the supramolecular chemistry of this compound is not extensively documented in publicly available scientific literature, the broader family of benzothiazole derivatives has been a subject of considerable interest. These derivatives serve as versatile building blocks for the construction of ordered structures through self-assembly processes. The inherent properties of the benzothiazole moiety, including its aromaticity, potential for hydrogen bonding, and ability for π-π stacking, make it a valuable component in the design of self-assembling systems.

The self-assembly of benzothiazole derivatives is often guided by a combination of non-covalent interactions. For instance, studies on novel benzothiazolyl azo derivatives have revealed that the supramolecular architecture is significantly influenced by substituents on the benzothiazole ring. iucr.org In these systems, strong intermolecular hydrogen bonds, such as O-H···N and O-H···O, play a pivotal role in dictating the assembly, leading to the formation of either discrete dimers or infinite one-dimensional chains. iucr.org Weaker interactions, including C-H···O and C-H···π interactions, further reinforce these assemblies, contributing to the formation of complex three-dimensional networks. iucr.org This demonstrates how subtle modifications to the molecular structure can dramatically alter the resulting supramolecular arrangement. iucr.org

In another example, the self-assembly of a benzothiazole aniline (B41778) derivative attached to a tetra-ethylene glycol moiety has been shown to form well-defined, cation-selective ion channels within lipid bilayers. nih.gov These pores are believed to be formed by the assembly of four individual monomers. nih.gov The study of such systems provides insight into how synthetic molecules can mimic biological functions through spontaneous organization. nih.gov Furthermore, the on-surface synthesis of self-assembled monolayers of benzothiazole derivatives has been achieved through condensation reactions on graphite (B72142) surfaces, a process confirmed by scanning tunneling microscopy and X-ray photoelectron spectroscopy. acs.org

Formation of Supramolecular Polymers and Nanostructures

The ability of benzothiazole derivatives to form extended, ordered arrays has been harnessed in the creation of supramolecular polymers and various nanostructures. Supramolecular polymers are polymer-like systems where monomeric units are held together by reversible, non-covalent interactions. This reversibility imparts unique properties, such as responsiveness to external stimuli and self-healing capabilities.

Metallo-supramolecular polymers have been successfully constructed using benzothiadiazole-based platinum acetylide complexes. rsc.org These polymers are formed through the coordination of metal ions, which links the monomeric units into a polymeric chain. A notable feature of these particular polymers is the quenching of fluorescence upon polymerization, an effect that can be exploited for data security applications through on-off switching in response to chemical stimuli. rsc.org In a different approach, ruthenium(II)-containing supramolecular polymers have been synthesized using bis-terpyridyl ligands that feature cyclopentadithiophene–benzothiazole conjugated bridges. rsc.org These polymers exhibit good thermal stability and have been investigated for their potential in polymer solar cells. rsc.org

More recently, a supramolecular polymer was constructed from a benzothiazole derivative (BTBP) and cucurbit acs.orguril (CB acs.org), a macrocyclic host molecule. acs.orgnih.gov The formation of this host-guest polymer was found to significantly enhance the generation of singlet oxygen, a key reactive species in photodynamic therapy and photocatalysis. acs.orgnih.gov The quantum yield of singlet oxygen for the supramolecular polymer was reported to be impressively high, demonstrating the potential of this strategy in developing efficient photocatalytic systems. acs.orgnih.gov

Beyond one-dimensional polymers, benzothiazole derivatives have been used to create discrete nanostructures. For instance, a self-assembled cage-like structure was formed by the condensation of a benzothiadiazole-based dialdehyde (B1249045) with tris(2-aminoethyl)amine. mdpi.com This [3+2] cage structure showed a selective fluorescent response to cadmium ions. mdpi.com Additionally, nanoparticles with antibacterial properties have been synthesized from chitosan (B1678972), a natural polymer, modified with benzothiazole substituents. nih.govmdpi.com These nanoparticles are formed through electrostatic interactions between the modified chitosan and sodium tripolyphosphate. mdpi.com

| System | Monomer/Building Block | Assembly Type | Key Interactions | Resulting Structure | Potential Application |

| Platinum Acetylide Polymer | Benzothiadiazole-substituted organoplatinum complex | Metallo-supramolecular polymerization | Metal-ligand coordination | Supramolecular Polymer | Fluorescent security materials rsc.org |

| Ruthenium-Terpyridine Polymer | Bis-terpyridyl ligand with cyclopentadithiophene–benzothiazole bridge and Ru(II) ions | Metallo-supramolecular polymerization | Metal-ligand coordination | Supramolecular Polymer | Photovoltaics rsc.org |

| BTBP-CB acs.org Polymer | Benzothiazole derivative (BTBP) and cucurbit acs.orguril (CB acs.org) | Host-guest polymerization | Host-guest inclusion | Supramolecular Polymer | Photocatalysis acs.orgnih.gov |

| Benzothiadiazole Cage | 4,4'-(benzothiadiazole-4,7-diyl)dibenzaldehyde and TREN | Self-assembled cage formation | Imine condensation | [3+2] Cage | Fluorescent sensing of Cd²⁺ mdpi.com |

| Chitosan Nanoparticles | Chitosan with benzothiazole substituents and sodium tripolyphosphate | Ionic gelation | Electrostatic interactions | Nanoparticles | Antibacterial agents nih.govmdpi.com |

Hierarchical Self-Organization in this compound Derivatives

Hierarchical self-organization refers to the process where molecules first assemble into primary structures, which then serve as building blocks for the formation of larger, more complex, higher-order architectures. This multi-level assembly is a key principle in the formation of intricate biological structures and is a sophisticated goal in materials science.

Research into fluorene-benzothiadiazole-based fluorophores provides a clear example of hierarchical self-assembly. acs.org In this work, molecules designed with terminal amide functionalities were shown to first self-assemble into one-dimensional structures driven by hydrogen bonding between the amide groups. acs.org These initial 1D assemblies then undergo a secondary, hierarchical self-assembly process. This higher-order organization is facilitated by π–π stacking between the aromatic chromophore backbones and van der Waals interactions between the alkyl chains, ultimately leading to the formation of three-dimensional nanostructures. acs.org The nature of these final structures was found to be dependent on factors such as the polarity of the solvent medium and the length of the alkyl chains on the molecule. acs.org

This hierarchical approach allows for a greater degree of control over the final morphology and properties of the material. The initial, directional interactions (like hydrogen bonding) define the primary structure, while the weaker, less directional forces (like van der Waals interactions) govern the packing of these primary structures. Understanding and controlling these hierarchical processes are crucial for the rational design of advanced functional materials with tailored optical, mechanical, and electronic properties. While this specific research was on fluorene-benzothiadiazole systems, the principles are broadly applicable to other appropriately functionalized benzothiazole derivatives.

Based on the comprehensive search conducted, there is a significant lack of specific scientific literature and research data directly pertaining to "this compound" for the detailed applications outlined in your request. The search results did not yield specific studies or detailed findings on its use in organic electronics, polymer chemistry, or chemical sensing as requested.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and content requirements due to the absence of available information on this specific compound in the specified research areas.

To provide some context within the requested fields, general information on related classes of compounds or technologies is available:

Organic and Optoelectronic Materials: The field of organic electronics utilizes carbon-based molecules and polymers for their conductive and semiconductive properties. wikipedia.org Materials are often designed with specific chromophores and functional groups to enable self-assembly and strong electronic coupling. sigmaaldrich.com Research in this area includes the development of materials like polythiophenes and poly(p-phenylene vinylene) for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). wikipedia.org

Polymer Chemistry: This field focuses on the synthesis and properties of polymers. rsc.org A significant area of research involves creating polymers from renewable resources, such as 2,5-furandicarboxylic acid, as an alternative to petroleum-based plastics. rsc.org Condensation polymerization, involving monomers with functional groups like -COOH, -OH, and -NH2, is a common method to produce polymers like polyesters and polyamides. ccea.org.uk

Chemical Sensing: Chemical sensors are devices that detect and respond to specific chemical substances. chemcu.org Research in this area includes the use of materials like zeolites and fluorescent probes to achieve high sensitivity and selectivity for various analytes. mdpi.commdpi.com For instance, a fluorescent probe based on benzo[1,2-b:6,5-b']dithiophene-4,5-diamine has been developed for the detection of phosgene. mdpi.com

While this information provides a general overview of the fields mentioned, it does not specifically address the role of "this compound." Further research on this specific compound would be necessary to provide the detailed analysis requested.

Based on a comprehensive search of available scientific and technical literature, there is no specific research data or published articles detailing the application of the chemical compound This compound in the areas outlined in your request.

Commercial suppliers list this compound (CAS No. 120791-35-7) as a "synthetic intermediate," which indicates its potential use in the synthesis of other more complex molecules. Its structure, featuring two adjacent amine functional groups on a benzothiazole core, theoretically makes it a candidate for use as a monomer in the creation of polymers, ligands, or porous frameworks like Covalent Organic Frameworks (COFs).

However, there is no accessible research to substantiate its actual use in the following applications:

Applications in Advanced Materials Science Research

Design of Covalent Organic Frameworks (COFs) and Porous Materials

While the diamine structure is suitable for forming COFs, no publications were found that report the synthesis of a COF or other porous material using 5,6-Diaminobenzothiazolinone as a building block.

Due to the absence of specific research findings for this compound, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Future Research Trajectories and Emerging Paradigms for 5,6 Diaminobenzothiazolinone

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to dramatically accelerate the pace of discovery in the chemical sciences. For 5,6-Diaminobenzothiazolinone, these computational approaches offer a powerful toolkit for the rational design of new derivatives and the optimization of their synthetic routes.

Furthermore, AI is transforming synthetic chemistry by enabling retrosynthesis analysis. By inputting a target derivative of this compound, AI algorithms can propose viable synthetic pathways, rank them based on predicted yield and efficiency, and even suggest optimal reaction conditions. This not only streamlines the synthetic process but also opens the door to discovering unconventional and more efficient routes.

Table 1: Applications of AI/ML in this compound Research

| AI/ML Application | Potential Impact on this compound |

|---|---|

| Predictive Property Modeling | Rapidly screen virtual derivatives for desired properties like color, fluorescence, or binding affinity. |

| Generative Molecular Design | Propose novel this compound-based structures with enhanced performance characteristics. |

| Retrosynthetic Analysis | Identify efficient and sustainable synthetic routes to this compound and its derivatives. |

| Reaction Condition Optimization | Predict optimal temperatures, catalysts, and solvents to improve reaction yields and reduce byproducts. |

Advanced In-Situ and Operando Characterization Techniques

A complete understanding of the functionality of this compound and its derivatives requires observing their behavior in real-time and under operational conditions. Advanced in-situ and operando spectroscopic and microscopic techniques are making this possible, providing unprecedented insights into reaction mechanisms and material performance.

In-situ monitoring of the synthesis of this compound derivatives, for example, using techniques like time-resolved spectroscopy, can elucidate the kinetics of the reaction and identify transient intermediates. acs.org This is particularly valuable for complex processes like polymerization, where understanding the rate of monomer conversion and the onset of self-assembly is crucial. researchmap.jprheonics.com Techniques such as in-situ fiber-optic oxygen monitoring can be employed to study reaction dynamics in detail. nih.gov

For applications where this compound is part of a functional material, such as a dye in a solar cell or a pigment in a coating, operando spectroscopy is invaluable. acs.orgresearchgate.net These techniques allow researchers to probe the material while it is functioning, revealing information about charge transfer dynamics, degradation pathways, and structural changes that influence performance and durability. chinesechemsoc.orgyoutube.com

Table 2: Advanced Characterization Techniques for this compound Studies

| Technique | Type | Information Gained |

|---|---|---|

| Time-Resolved UV-Vis Spectroscopy | In-Situ/Operando | Monitors electronic transitions during reactions or device operation. |

| Raman Spectroscopy | In-Situ/Operando | Provides vibrational information to track structural changes and reaction progress. researchgate.net |

| Small-Angle X-ray Scattering (SAXS) | In-Situ | Characterizes the formation and evolution of nanostructures during polymerization-induced self-assembly. researchmap.jp |

| Oscillatory Rheology | In-Situ | Measures changes in viscoelastic properties, such as gelation, during polymerization. researchmap.jp |

Sustainable and Circular Economy Approaches in this compound Chemistry

The principles of green chemistry and the circular economy are increasingly guiding the development of new chemical products and processes. For this compound, this translates to a focus on more sustainable synthesis and designing for end-of-life considerations.

Future research will likely prioritize the development of synthetic routes to this compound that utilize renewable feedstocks, employ greener solvents, and operate at lower temperatures and pressures to reduce energy consumption. The use of biocatalysis, leveraging enzymes to perform specific chemical transformations, presents an attractive avenue for achieving these goals. In the broader context of dye and pigment chemistry, there is a significant push towards eco-friendly formulations and waste minimization. gnest.org

The concept of a circular economy, where resources are kept in use for as long as possible, is also being applied to chemical design. sustainablemanufacturingexpo.comCurrent time information in Santa Cruz, CA, US. For this compound-based materials, such as polymers or dyes, this could involve designing them for easier recycling or controlled degradation back to their constituent monomers. gnest.orgresearchgate.net This approach is particularly relevant in industries like textiles, where the environmental impact of dyeing processes is a major concern. sitra.filaudesfoundation.org

Table 3: Sustainable and Circular Economy Strategies for this compound

| Strategy | Principle | Example Application |

|---|---|---|

| Green Synthesis | Reduce environmental impact of chemical production. | Utilizing biocatalysts or water-based solvent systems for synthesis. |

| Renewable Feedstocks | Shift from fossil-based to bio-based starting materials. | Exploring synthetic pathways from agricultural byproducts. sitra.fi |

| Waste Valorization | Convert waste streams into valuable products. | Using recovered materials from post-consumer textiles as chemical precursors. |

| Design for Recyclability | Enable the recovery and reuse of materials. | Incorporating cleavable linkers in polymers containing the this compound moiety. |

Exploration of New Chemical Space and Derivative Libraries

The this compound scaffold is a launchpad for the creation of a vast array of new molecules with potentially novel properties. The systematic exploration of this "chemical space" through the generation and screening of derivative libraries is a key driver of future innovation.

Combinatorial chemistry, a high-throughput approach to synthesis, can be used to rapidly produce large libraries of this compound analogs with diverse substituents at various positions on the benzothiazole (B30560) ring system. mdpi.compharmacyjournal.inpublish.csiro.aupublish.csiro.au These libraries can then be screened for a multitude of properties, from biological activity to performance in electronic materials.

The synthesis of such libraries can be guided by computational screening, as discussed in section 9.1, to focus on derivatives with the highest probability of exhibiting the desired characteristics. This synergy between computational design and high-throughput synthesis creates a powerful engine for discovery. The development of novel synthetic methodologies that allow for the facile diversification of the this compound core will be critical to this endeavor. mdpi.com

Table 4: Strategies for Exploring the Chemical Space of this compound

| Strategy | Description |

|---|---|

| Combinatorial Synthesis | Rapid, parallel synthesis of a large number of different but structurally related derivatives. |

| Diversity-Oriented Synthesis | Aims to create structurally diverse and complex molecules from simple starting materials. publish.csiro.au |

| Fragment-Based Design | Building new derivatives by combining molecular fragments with known properties. |

| Computational Library Design | Using computational methods to design virtual libraries of derivatives for targeted synthesis. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6-Diaminobenzothiazolinone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between amines and 1,2-dihalogenated aromatic hydrocarbons under alkaline conditions. Optimization involves adjusting parameters such as temperature (e.g., 80–120°C), catalyst type (e.g., KOH or NaOH), and reaction time. Systematic screening of solvents (e.g., DMF or ethanol) and stoichiometric ratios can enhance yield. Safety protocols must be maintained during optimization due to potential hazards .

Q. What safety protocols are critical when handling this compound given limited toxicological data?

- Methodological Answer : Due to insufficient long-term toxicity studies, researchers must prioritize PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Hazard assessments should precede experiments, and waste must be disposed of via approved chemical protocols. Collaborative review with safety officers is recommended to mitigate risks .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like amine and thiazole protons. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For regioselectivity analysis in derivatives, 2D NMR techniques (COSY, NOESY) are critical .

Advanced Research Questions

Q. How do electronic and steric effects influence the regioselectivity of this compound derivatives in cycloaddition reactions?

- Methodological Answer : Regioselectivity in Diels-Alder reactions is driven by the compound’s polarity and substituent effects. For example, electron-donating groups on the dienophile favor sterically crowded adducts, while electron-withdrawing groups reverse selectivity. Computational modeling (e.g., M06-2X/6-311+G(2df,p)) predicts transition-state energies and validates experimental outcomes .

Q. What computational strategies effectively predict reaction pathways for this compound in complex syntheses?

- Methodological Answer : Density Functional Theory (DFT) calculations at the M06-2X level with solvent-phase corrections (e.g., PCM model) simulate reaction mechanisms. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) assessments quantify charge distribution. These methods guide experimental design for novel derivatives .

Q. How can researchers resolve contradictions in regioselectivity data for this compound derivatives?

- Methodological Answer : Contradictions arise from competing electronic (inductive effects) and steric factors. A dual approach combines kinetic studies (e.g., variable-temperature NMR) to track intermediate formation with DFT-based distortion/interaction analysis. Systematic substitution of functional groups (e.g., –NH₂ vs. –NO₂) isolates contributing factors .

Q. What strategies validate the biological activity of this compound derivatives while ensuring experimental reproducibility?

- Methodological Answer : Use standardized in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive/negative controls. Dose-response curves (IC₅₀ values) and structure-activity relationship (SAR) studies identify pharmacophores. Reproducibility requires strict adherence to cell-line authentication and assay protocols (e.g., CLSI guidelines) .

Methodological Notes

- Data Contradiction Analysis : For conflicting results (e.g., regioselectivity or bioactivity), employ triangulation via orthogonal techniques (e.g., XRD for crystallinity, HPLC for purity) and meta-analysis of published datasets.

- Experimental Design : Pilot studies with fractional factorial designs (e.g., Taguchi method) minimize resource use while identifying critical variables.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes